2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine
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Overview
Description
2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine is a complex organic compound that belongs to the class of dibenzothiazepine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine typically involves multiple steps. One common method starts with the halogenation of dibenzo[b,f][1,4]thiazepin-11-one using a halogenating agent in the presence of an organic base. This is followed by condensation with piperazine and subsequent reaction with morpholine sulfonyl chloride . The reaction conditions often involve reflux temperatures and the use of organic solvents .
Chemical Reactions Analysis
2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine involves its interaction with specific molecular targets. It acts as an antagonist for multiple neurotransmitter receptor sites, including serotonin and dopamine receptors . This interaction modulates the activity of these neurotransmitters, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include quetiapine and other dibenzothiazepine derivatives. Compared to these compounds, 2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine has unique structural features that may contribute to its distinct biological activities . Other similar compounds include 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines .
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
8-morpholin-4-ylsulfonyl-N-phenylbenzo[b][1,4]benzothiazepin-6-amine |
InChI |
InChI=1S/C23H21N3O3S2/c27-31(28,26-12-14-29-15-13-26)18-10-11-21-19(16-18)23(24-17-6-2-1-3-7-17)25-20-8-4-5-9-22(20)30-21/h1-11,16H,12-15H2,(H,24,25) |
InChI Key |
YXSPLQMTGWAXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N=C3NC5=CC=CC=C5 |
Origin of Product |
United States |
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